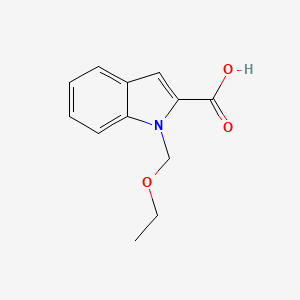
2-(Azetidin-3-yl)pyrimidine-5-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-3-yl)pyrimidine-5-carboxylic acid hydrochloride is a compound that features a pyrimidine ring substituted with an azetidine moiety and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)pyrimidine-5-carboxylic acid hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine core. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is efficient for synthesizing functionalized azetidines. Another approach involves nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .
Industrial Production Methods
Industrial production methods for this compound may involve high-throughput parallel synthesis techniques. These methods allow for the rapid and efficient production of multiple derivatives of the compound, which can then be screened for desired properties .
化学反応の分析
Types of Reactions
2-(Azetidin-3-yl)pyrimidine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
科学的研究の応用
2-(Azetidin-3-yl)pyrimidine-5-carboxylic acid hydrochloride has several scientific research applications:
作用機序
The mechanism of action of 2-(Azetidin-3-yl)pyrimidine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity .
類似化合物との比較
Similar Compounds
5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid: This compound is used as a rigid linker in the development of targeted protein degradation technologies.
2-(6-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)acetic acid: Another similar compound used in chemical synthesis.
Uniqueness
2-(Azetidin-3-yl)pyrimidine-5-carboxylic acid hydrochloride is unique due to its specific combination of the azetidine and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C8H10ClN3O2 |
|---|---|
分子量 |
215.64 g/mol |
IUPAC名 |
2-(azetidin-3-yl)pyrimidine-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H9N3O2.ClH/c12-8(13)6-3-10-7(11-4-6)5-1-9-2-5;/h3-5,9H,1-2H2,(H,12,13);1H |
InChIキー |
ISEAZKCYGILVOL-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=NC=C(C=N2)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-methylspiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine]](/img/structure/B11885970.png)
![8-Methylbenzo[f]quinazoline-1,3-diamine](/img/structure/B11885972.png)



![6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11886001.png)






